In Vitro Cytotoxicity: Phenylarsonic Acid is 6,543-Fold Less Potent than Its Trivalent Analog Phenylarsine Oxide
In a direct comparative study using rat heart microvascular endothelial cells, phenylarsonic acid (PAA⁵⁺) exhibited a much lower cytotoxic potency compared to its trivalent analogue phenylarsine oxide (PAO³⁺) [1]. The LC₅₀ value for phenylarsonic acid was 1.93 mM, whereas for phenylarsine oxide it was 0.295 µM. This represents a 6,543-fold difference in toxicity, which is further substantiated by differential responses to N-acetyl-L-cysteine (NAC) treatment, where NAC mitigated toxicity and cellular accumulation of PAO³⁺ but had no effect on PAA⁵⁺ [1].
| Evidence Dimension | In vitro cytotoxicity (LC₅₀) |
|---|---|
| Target Compound Data | 1.93 mM |
| Comparator Or Baseline | Phenylarsine oxide: 0.295 µM |
| Quantified Difference | 6,543-fold lower potency |
| Conditions | Rat heart microvascular endothelial cells |
Why This Matters
This quantitative distinction is critical for researchers studying arsenic toxicity, as it confirms that the oxidation state of the arsenic atom is the dominant factor in acute cellular toxicity, rendering phenylarsonic acid a less potent, but mechanistically distinct, toxicant for environmental and mechanistic studies.
- [1] Hirano, S., Kobayashi, Y., Cui, X., Kanno, S., Hayakawa, T., & Shraim, A. (2005). Accumulation and toxicity of monophenyl arsenicals in rat endothelial cells. Archives of Toxicology, 79, 54–61. View Source
